O-Benzyl-L-isoleucine toluene-p-sulphonate
Description
Significance of Non-Proteinogenic and Unnatural α-Amino Acids in Modern Chemistry and Biology
The 22 proteinogenic amino acids are the fundamental components of proteins, dictated by the genetic code. jpt.com However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), which are not encoded in the genome, and unnatural amino acids (UAAs), which are created synthetically, have become indispensable tools in chemistry and biology. nih.govwikipedia.org These compounds are not merely academic curiosities; they are vital components in biosynthesis, post-translational protein modifications, and function as neurotransmitters and toxins. jpt.comquora.com The ability to synthesize and incorporate these unique building blocks has opened up new frontiers in science. wikipedia.org
Chemically synthesized UAAs can be derived from their natural counterparts through various modifications, such as altering the side chain, alkylating the amine group, or creating cyclic structures. wikipedia.org This structural diversity is central to their utility, allowing scientists to fine-tune molecular properties for specific applications.
Role as Building Blocks for Biologically Active Peptides and Peptidomimetic Drug Molecules
Peptides composed solely of natural amino acids often face limitations as therapeutic agents, primarily due to their instability in biological systems. nih.govnih.gov The introduction of NPAAs and UAAs into peptide sequences can fundamentally alter their properties, leading to enhanced stability, potency, and bioavailability. nih.govnih.gov These modified peptides, along with peptidomimetics—molecules that mimic the structure and function of peptides—are at the forefront of drug discovery. nih.govresearchgate.net
By incorporating UAAs, researchers can design peptides that are resistant to degradation by proteases, a major hurdle in the development of peptide-based drugs. researchgate.net This enhanced stability allows the therapeutic agent to remain active in the body for longer periods. Furthermore, the unique side chains of UAAs can create novel interactions with biological targets, leading to increased selectivity and efficacy. nih.gov
Relevance in Medicinal Chemistry and Drug Design
Unnatural amino acids are foundational building blocks in modern medicinal chemistry. uq.edu.au Their unique three-dimensional structures, which feature a chiral center and multiple functional groups, make them invaluable starting materials for synthesizing complex molecules. uq.edu.au The inclusion of UAAs is a key strategy in drug design to optimize the physicochemical properties of drug candidates. nih.gov
Several clinically approved drugs, such as methyldopa (B1676449) and baclofen, are based on UAA scaffolds. researchgate.net The use of UAAs allows medicinal chemists to create molecules with improved pharmacological profiles, enhancing their effectiveness and potential for treating a wide range of diseases, from cancer to metabolic disorders. nih.gov They are crucial in the development of drug inhibitors, where their specific structures can block the activity of disease-causing enzymes or proteins.
Applications in Protein Engineering
Protein engineering has been revolutionized by the ability to incorporate non-canonical amino acids (NCAAs) into protein structures. creativebiomart.net This technology moves beyond the limitations of the 20 standard amino acids, offering a virtually unlimited palette of chemical functionalities to redesign existing proteins or create entirely new ones. scispace.com By introducing NCAAs, scientists can modify a protein's stability, reactivity, or spectroscopic properties. creativebiomart.net
This site-specific incorporation allows for the creation of proteins with novel functions, such as forming specific covalent bonds to other molecules, which is particularly useful in developing antibody-drug conjugates for targeted cancer therapy. creativebiomart.net The process often involves exploiting the cellular machinery to insert an NCAA at a desired position, enabling the production of engineered proteins with tailored capabilities. scispace.comnih.gov
Positioning of Isoleucine Derivatives in Chiral Synthesis and Peptide Chemistry
Isoleucine, one of the essential proteinogenic amino acids, is characterized by its chiral side chain, which presents an additional stereocenter. This feature makes isoleucine and its derivatives particularly valuable in chiral synthesis—the creation of specific enantiomers of a molecule. Derivatives of isoleucine are used as chiral auxiliaries or building blocks to guide the stereochemical outcome of a reaction, ensuring the final product has the correct three-dimensional structure, which is often critical for its biological activity. jst.go.jp
In peptide chemistry, the incorporation of isoleucine derivatives can influence the peptide's conformation and biological function. nih.gov For example, modifying the isoleucine side chain can impact how a peptide folds, which in turn affects its ability to bind to its target receptor. The synthesis of complex natural products and pharmaceuticals often relies on the stereochemical control offered by isoleucine derivatives. For instance, the synthesis of certain amatoxins, a class of potent toxins, requires access to specifically protected forms of dihydroxy-isoleucine. acs.org
Overview of p-Toluenesulphonate Salts in Organic Synthesis and Protection Strategies
The "toluene-p-sulphonate" (tosylate) component of the titular compound is a widely used entity in organic synthesis. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is solid and non-oxidizing, making it a convenient and versatile catalyst for a wide array of reactions, including esterifications and dehydrations. preprints.orgspegroup.ru
In the context of amino acid chemistry, tosylates serve two primary functions. First, p-TsOH is used to form salts with amino acid esters, such as O-Benzyl-L-isoleucine. This salt formation converts the often oily or difficult-to-handle free base of the amino acid ester into a stable, crystalline solid that is easier to purify, handle, and store. google.com This is a common strategy in the production of amino acid benzyl (B1604629) esters. google.comresearchgate.net
Second, the tosyl group (or more accurately, the related p-toluenesulfonyl group from p-toluenesulfonyl chloride) is a robust protecting group for amines. organic-chemistry.org By converting a primary or secondary amine into a sulfonamide, its nucleophilicity is significantly reduced, preventing it from participating in unwanted side reactions during a multi-step synthesis. The tosyl group is stable under a variety of reaction conditions but can be removed when necessary, making it an integral part of protection strategies in complex syntheses. organic-chemistry.org
The combination of the chiral isoleucine core, the benzyl ester protecting group, and the tosylate salt makes O-Benzyl-L-isoleucine toluene-p-sulphonate a well-designed and highly useful intermediate for the synthesis of complex peptides and other chiral molecules.
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937211 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-75-8 | |
| Record name | L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-isoleucine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-isoleucine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Research Applications and Methodological Contributions in Organic Synthesis
Role as a Chiral Auxiliary and Synthon in Asymmetric Synthesis
O-Benzyl-L-isoleucine toluene-p-sulphonate serves as a valuable chiral synthon in asymmetric synthesis. A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org The inherent chirality of the L-isoleucine backbone within the molecule allows it to direct the formation of new stereocenters in a predictable manner, making it a reliable choice in the early stages of drug development. wikipedia.orgrsc.org By attaching this chiral fragment to a prochiral substrate, one can influence subsequent reactions to favor the formation of one enantiomer or diastereomer over another. sigmaaldrich.com
Enantiodiscrimination is the process of distinguishing between enantiomers, and this compound is instrumental in transformations where such differentiation is critical. The stereogenic centers of the L-isoleucine moiety create a chiral environment that influences the approach of reagents to the reactive site of the molecule to which it is attached. This steric hindrance and electronic guidance are key to achieving high levels of enantiodifferentiation in synthetic processes. researchgate.net For instance, in reactions involving the formation of carbon-carbon bonds, the bulky and stereochemically defined side chain of isoleucine can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face. This directed attack results in the preferential formation of a single stereoisomer. The efficiency of this discrimination can be analyzed using techniques like ¹H NMR in the presence of chiral solvating agents, which can reveal the degree of enantiomeric excess achieved. researchgate.net
The utility of this compound extends to a variety of stereoselective transformations. It is employed as a starting material for creating more complex chiral structures. researchgate.net In asymmetric alkylation reactions, for example, the isoleucine derivative can be converted into a chiral enolate. The subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, dictated by the stereochemistry of the isoleucine auxiliary. rsc.org Once the desired stereocenter has been established, the auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product and often allowing for the recovery of the auxiliary for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. rsc.org
| Transformation Type | Role of this compound | Outcome |
| Asymmetric Alkylation | Forms a chiral enolate, directing the approach of an electrophile. | High diastereoselectivity in the newly formed C-C bond. |
| Aldol Reactions | Establishes a chiral environment that controls the facial selectivity of the reaction. | Formation of specific syn- or anti-aldol products. |
| Michael Additions | The chiral auxiliary guides the conjugate addition of a nucleophile to an α,β-unsaturated system. | Creation of a new stereocenter with high enantiomeric excess. |
Utilization as a Building Block in Peptide Synthesis
This compound is a key building block in the synthesis of peptides. chemimpex.com In this context, the compound is essentially a protected form of the amino acid L-isoleucine, prepared for stepwise addition to a growing peptide chain. nih.gov The tosylate salt form enhances the compound's stability and solubility, facilitating its use in synthetic protocols. chemimpex.com
A fundamental challenge in peptide synthesis is the prevention of unwanted side reactions at the various functional groups of amino acids. researchgate.net This requires a strategy of regioselective protection and deprotection. researchgate.net In this compound, the carboxylic acid group of L-isoleucine is protected as a benzyl (B1604629) ester. This is commonly achieved through a Fischer-Speier esterification reaction, where L-isoleucine is treated with benzyl alcohol and p-toluenesulfonic acid, which acts as a catalyst. researchgate.netresearchgate.net This protection prevents the carboxyl group from reacting out of turn, for instance, during the activation of the amino group for amide bond formation. The benzyl protecting group is stable under the conditions required for peptide coupling but can be selectively removed later, typically by catalytic hydrogenation, without affecting other protecting groups on the peptide chain. ug.edu.pl This orthogonal protection strategy is crucial for the controlled, stepwise assembly of a specific peptide sequence. sigmaaldrich.com
| Functional Group | Protecting Group | Method of Protection | Method of Deprotection |
| Carboxylic Acid | Benzyl (Bn) | Fischer-Speier esterification with Benzyl Alcohol and p-Toluenesulfonic acid. researchgate.net | Catalytic Hydrogenation (e.g., H₂/Pd-C). |
| Amino Group | (Typically Fmoc or Boc in subsequent steps) | N/A for this compound | N/A for this compound |
As a protected amino acid derivative, this compound is a vital intermediate in the synthesis of complex peptides and other biologically active molecules. chemimpex.com It is incorporated into synthetic schemes for producing peptides that are used as therapeutic agents. chemimpex.comnih.gov The solid-phase peptide synthesis (SPPS) method, a common technique, involves anchoring the first amino acid to a solid support and then sequentially adding protected amino acids like this one. nih.gov Each coupling step is driven to completion using excess reagents, which are then washed away. nih.gov By using building blocks such as this compound, chemists can construct long and complex peptide chains with a precisely defined sequence and stereochemistry, leading to the creation of novel therapeutic agents and tools for biochemical research. chemimpex.com
Intermediate in the Synthesis of Pharmaceutical Agents and Drug Candidates
The role of this compound extends significantly into the pharmaceutical industry, where it serves as a key intermediate in the development of new drugs. chemimpex.com Its structural features make it suitable for incorporation into a wide range of pharmaceutical agents, including those targeting metabolic disorders. chemimpex.com The use of this specific L-isoleucine derivative can enhance the efficacy, bioavailability, and stability of the final drug product. chemimpex.com For example, similar compounds like L-valine benzyl ester p-toluenesulfonate are used as intermediates for antihypertensive drugs. google.comgoogle.com The preparation of the tosylate salt is an industrially advantageous process that avoids the use of hazardous solvents like benzene (B151609), making it a safer and more convenient method for large-scale production. google.com The presence of the benzyl and tosylate groups facilitates purification and handling during the manufacturing process, making it a preferred option for researchers and industry professionals in medicinal chemistry. researchgate.netchemimpex.com
Preparation of Prodrugs (e.g., 10-hydroxycamptothecin prodrugs for antitumor treatment)
In the development of targeted drug delivery systems, amino acid derivatives are frequently used to create prodrugs, which can improve the solubility, stability, and bioavailability of a parent drug. This compound is an ideal precursor for this application. The protected L-isoleucine can be coupled to a therapeutic agent, such as the potent antitumor compound 10-hydroxycamptothecin. The resulting conjugate masks the drug's activity until it reaches the target site, where cellular enzymes can cleave the amino acid linker, releasing the active drug. This strategy leverages the compound's stable, protected nature to enable its integration into complex pharmaceutical agents designed for enhanced efficacy.
Synthesis of Proteasome Inhibitors (e.g., Cystargolides A & B)
The synthesis of complex natural products, particularly those with therapeutic potential like the proteasome inhibitors Cystargolides A & B, requires a meticulously planned sequence of reactions using well-defined building blocks. The L-isoleucine unit is a structural component of many bioactive peptides and related natural products. This compound provides a readily available, enantiomerically pure source of L-isoleucine for such syntheses. Its protecting groups ensure that the amino acid can be incorporated at the desired step without interference, followed by deprotection to reveal the free carboxylic acid for subsequent peptide bond formation or other transformations. This methodological control is essential for achieving the high yields and stereochemical purity required in the total synthesis of intricate molecules like the Cystargolides.
Exploration in the Synthesis of Tailor-Made Amino Acids
The creation of non-canonical or "tailor-made" amino acids is a cornerstone of modern medicinal chemistry, allowing for the design of peptides and proteins with novel functions. This compound is a key starting material in this field, serving as a scaffold upon which further chemical modifications can be made.
Development of Structurally Diverse and Enantiomerically Enriched Derivatives for Biological Studies
As a stable and enantiomerically pure derivative of L-isoleucine, the compound is instrumental in peptide synthesis and the creation of diverse molecular libraries for biological screening. chemimpex.com Its enhanced solubility and stability make it a preferred choice for researchers formulating therapeutic agents. chemimpex.com The benzyl and tosylate groups can be selectively removed under specific conditions, allowing chemists to build complex peptide chains or modify the amino acid side chain to produce novel derivatives. This enables the systematic exploration of structure-activity relationships, leading to the development of peptides with improved potency, selectivity, and metabolic stability for use in biochemical research and pharmaceutical development. chemimpex.com
Synthesis of Fluorinated Amino Acids as Building Blocks
The introduction of fluorine into amino acids can dramatically alter their biological properties, including metabolic stability and binding affinity. nih.govrsc.org The synthesis of these valuable building blocks often begins with a protected, naturally occurring amino acid. This compound can serve as a precursor in a multi-step synthesis to create fluorinated analogues of isoleucine. The robust protecting groups ensure that the core amino acid structure remains intact during potentially harsh fluorination reactions. This strategy allows for the site-selective introduction of fluorine atoms, expanding the chemical space available for designing advanced peptides and proteins. rsc.org
Emerging Applications in Materials Science and Other Fields Requiring Specific Chemical Properties
While primarily utilized in pharmaceutical and biochemical contexts, the principles of molecular self-assembly are extending the application of amino acid derivatives into materials science. Small molecules, including protected amino acids and short peptides, can self-assemble in water to form structured networks known as hydrogels. acs.org These hydrogels are a class of soft matter with significant potential in biomedical engineering, tissue scaffolding, and controlled release systems.
As a fundamental building block for peptides, this compound is a potential precursor for designing peptide-based hydrogelators. By incorporating this and other amino acids into short peptide sequences, researchers can create molecules that, under specific conditions (such as a change in pH or temperature), self-assemble into nanofibers that entrap water, forming a gel. The specific chemical properties of the isoleucine side chain—its hydrophobicity and steric bulk—can be harnessed to control the assembly process and define the mechanical properties of the resulting biomaterial.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | L-Isoleucine benzyl ester 4-toluenesulfonate salt, H-L-Ile-OBzl·TosOH |
| CAS Number | 16652-75-8 |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol |
| Appearance | White powder |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 0-8°C |
Source: Chem-Impex chemimpex.com, ChemSpider chemspider.com
Table 2: Summary of Research Applications
| Application Area | Role of this compound | Key Benefit |
|---|---|---|
| Prodrug Synthesis | Precursor for coupling isoleucine to active drug molecules. | Provides a stable, protected amino acid for controlled synthesis. |
| Proteasome Inhibitors | Enantiomerically pure building block for natural product synthesis. | Facilitates precise incorporation of the L-isoleucine moiety. |
| Tailor-Made Amino Acids | Starting scaffold for chemical modification. | Enables creation of structurally diverse derivatives for biological study. chemimpex.com |
| Fluorinated Amino Acids | Protected precursor for multi-step fluorination reactions. | Core structure is stable during harsh reaction conditions. |
| Materials Science | Potential precursor for peptide-based hydrogelators. | Isoleucine side chain can influence self-assembly and material properties. |
Mechanistic Insights and Theoretical Studies of Reactions Involving O Benzyl L Isoleucine Toluene P Sulphonate
Mechanisms of p-Toluenesulfonic Acid Catalysis in Esterification and Other Reactions
p-Toluenesulfonic acid (p-TsOH) is a strong, non-oxidizing organic acid that is frequently employed as a catalyst in a variety of organic transformations, including esterification, acetal formation, and the addition of nucleophiles to alkenes. p-toluenesulfonicacid-ptbba.comproprep.compreprints.orgtandfonline.comucla.edu Its efficacy stems from its ability to act as a proton donor, thereby activating substrates and facilitating nucleophilic attack. p-toluenesulfonicacid-ptbba.com
In the context of O-Benzyl-L-isoleucine, p-TsOH plays a crucial role in both the formation of the benzyl (B1604629) ester and as a counter-ion in the resulting salt. The esterification of L-isoleucine with benzyl alcohol, catalyzed by p-TsOH, proceeds through a well-established acid-catalyzed mechanism.
The key steps are:
Protonation of the Carboxylic Acid: The catalytic cycle begins with the protonation of the carbonyl oxygen of the L-isoleucine carboxylic acid group by p-TsOH. This protonation increases the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.com
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol then attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, reforming the carbonyl double bond. p-toluenesulfonicacid-ptbba.com
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by the tosylate anion to regenerate the acid catalyst and yield the O-benzyl-L-isoleucine ester.
This entire process is reversible, and to drive the reaction towards the formation of the ester, reaction conditions are often manipulated, for instance, by removing water as it is formed. p-toluenesulfonicacid-ptbba.com
Beyond esterification, p-TsOH is also instrumental in the protection and deprotection of amino groups in peptide synthesis. creative-peptides.comresearchgate.netlibretexts.orgnih.gov For instance, the tert-butoxycarbonyl (Boc) protecting group can be removed from an amino acid using p-TsOH under microwave irradiation. researchgate.net The tosyl group itself can also be used as a protecting group for the amino functionality, although its removal requires harsher conditions. creative-peptides.com
The catalytic activity of p-TsOH is not limited to reactions involving amino acids. It is widely used in the synthesis of various heterocyclic compounds and in nucleophilic substitution reactions. preprints.org The plausible mechanism often involves the initial protonation of a carbonyl group or other heteroatom, which initiates a cascade of reactions, such as condensation or cyclization. tandfonline.comstudy.com
Stereochemical Outcomes and Reaction Pathways in Asymmetric Transformations
The presence of two stereogenic centers in L-isoleucine (at the α- and β-carbons) introduces a layer of complexity and opportunity in asymmetric synthesis. rsc.org Reactions involving O-Benzyl-L-isoleucine toluene-p-sulphonate must consider the preservation or controlled modification of this inherent chirality.
Epimerization at the α-carbon is a potential side reaction during many transformations, particularly those involving activation of the carboxyl group, such as in peptide coupling reactions. rsc.org The formation of an oxazolone intermediate is a common pathway for racemization. rsc.org However, the use of carbamate-based protecting groups on the nitrogen, like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), can minimize this risk compared to N-amido amino acids. rsc.org
In asymmetric transformations, the stereochemistry of the starting L-isoleucine derivative can direct the stereochemical outcome of the reaction. For instance, in catalytic asymmetric α-benzylation reactions of N-unprotected amino acid esters, a chiral catalyst system can be employed to achieve high enantioselectivity. nih.gov The existing stereocenter in the isoleucine moiety can either enhance or diminish the stereochemical control exerted by the chiral catalyst, a phenomenon known as matched and mismatched diastereomeric interactions.
The synthesis of unnatural amino acids often relies on stereocontrolled reactions where the stereochemistry of a precursor, such as an L-isoleucine derivative, dictates the final stereochemistry. semanticscholar.orgunl.edu For example, the development of asymmetric routes to lactam-constrained α-amino acid building blocks has been achieved using palladium-catalyzed asymmetric allylation of azlactones, with the choice of chiral ligand being crucial for high enantioselectivity. nih.gov
Computational Chemistry and Modeling of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the structures of transient intermediates and transition states that are often difficult to observe experimentally. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying enzyme-catalyzed reactions and can be applied to understand the stereospecificity of reactions involving amino acids. nih.govrsc.org
For acid-catalyzed reactions like the esterification of L-isoleucine, computational models can be used to calculate the energy barriers for each step of the reaction mechanism. rsc.org This allows for the identification of the rate-determining step and provides insights into how the catalyst influences the reaction rate. For example, simulations can model the protonation of the carboxylic acid by p-TsOH and the subsequent nucleophilic attack by the alcohol, mapping out the potential energy surface of the reaction.
In the context of stereochemistry, computational studies can help to explain the origins of enantioselectivity in asymmetric reactions. By modeling the transition states leading to different stereoisomeric products, the energy differences can be calculated, providing a quantitative prediction of the enantiomeric excess. acs.org These models can account for the non-covalent interactions between the substrate, catalyst, and reagents that are responsible for stereochemical control.
Furthermore, computational methods are employed to study the conformational preferences of protected amino acids like O-Benzyl-L-isoleucine. Understanding the low-energy conformations is crucial for predicting reactivity, as the spatial arrangement of functional groups can influence their accessibility and reactivity.
Recent computational studies on enzyme-catalyzed reactions involving amino acids have highlighted the importance of the enzyme active site in stabilizing transition states and orienting substrates for reaction. mdpi.comnih.govresearchgate.net While this compound is a synthetic compound, the principles learned from these enzymatic studies can inform our understanding of its reactivity in solution-phase reactions.
Understanding the Influence of Structural Modifications on Reactivity and Selectivity
The reactivity and selectivity of this compound are intrinsically linked to its structure. Modifications to the amino acid side chain, the protecting groups, or the counter-ion can have a profound impact on its chemical behavior.
Influence of the Isoleucine Side Chain: The bulky and hydrophobic sec-butyl side chain of isoleucine can exert significant steric hindrance, influencing the approach of reagents to the reactive centers of the molecule. This steric bulk can affect the rate of reactions at the α-carbon and may also play a role in directing the stereochemical outcome of reactions. The chemical reactivity of amino acid side chains is a key determinant in many biological and chemical processes. nih.govnih.govyoutube.comacs.orgmdpi.com
Role of the O-Benzyl Protecting Group: The benzyl group serves to protect the carboxylic acid functionality, preventing it from participating in undesired reactions. researchgate.net The electronic properties of the benzyl group are generally considered to be neutral, having a minimal inductive effect on the reactivity of the rest of the molecule. However, the benzyl group can be cleaved under specific conditions, such as catalytic hydrogenation, which is a common deprotection strategy in peptide synthesis.
Data Tables
Table 1: Key Moieties of this compound and their Primary Functions
| Moiety | Structure | Primary Function |
| L-Isoleucine | Chiral scaffold, provides the core amino acid structure. | |
| O-Benzyl Ester | Protects the carboxylic acid functionality. | |
| Toluene-p-sulphonate | Counter-ion, source of the acid catalyst (p-TsOH). |
Table 2: Comparison of Conditions for p-TsOH Catalyzed Reactions
| Reaction Type | Substrates | Catalyst Loading | Solvent | Temperature | Key Outcome |
| Esterification | Carboxylic Acid, Alcohol | Catalytic | Toluene (B28343), Methanol | Reflux | Formation of Ester |
| Deprotection of Boc Group | Boc-protected Amino Acid | Stoichiometric | Toluene | Microwave | Removal of Boc Group |
| Synthesis of Dicoumarols | 4-hydroxycoumarin, Aryl aldehydes | Catalytic | Water | Reflux | Formation of C-C bonds |
Future Directions and Unexplored Avenues in Research
Development of Novel and More Sustainable Synthetic Routes
The classical synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate involves a Fischer-Speier esterification, typically using p-toluenesulfonic acid as a catalyst and an azeotroping solvent to remove water. unimi.itresearchgate.net A primary future goal is to replace hazardous solvents traditionally used, such as benzene (B151609), carbon tetrachloride, or toluene (B28343), which can cause racemization and pose significant environmental and health risks. researchgate.netnih.gov
Research is pointing towards the adoption of safer, "greener" solvents. Cyclohexane (B81311), for instance, has been identified as a superior alternative that forms a suitable azeotrope with water for efficient removal without causing racemization of the product. unimi.itnih.gov Further exploration into other benign solvent systems, including cyclopentyl methyl ether (CPME) or bio-based solvents, could yield even more sustainable processes.
Another avenue involves moving away from stoichiometric acid catalysts towards recyclable, heterogeneous catalysts. researchgate.net Solid-supported catalysts, such as sulfonic acid-functionalized silica or ion-exchange resins like Amberlyst-15, offer the advantages of easy separation and reuse, minimizing waste and simplifying purification. researchgate.netnih.govscirp.org The development of microwave-assisted esterification protocols also presents a promising path to accelerate the reaction, reduce energy consumption, and potentially improve yields. scirp.org
| Solvent | Key Advantages | Key Disadvantages | Potential for Future Use |
|---|---|---|---|
| Benzene / Carbon Tetrachloride | Effective water azeotrope | Highly hazardous and carcinogenic unimi.itresearchgate.netnih.gov | Low; being phased out |
| Toluene | Effective water azeotrope | Causes racemization in sensitive amino acids researchgate.netnih.gov | Limited; unfavorable for chiral purity |
| Cyclohexane | Low hazard profile; prevents racemization unimi.itnih.gov | May require longer reaction times than toluene | High; current best practice for sustainability |
| Ionic Liquids | "Designer solvents"; potential catalytic activity researchgate.net | Cost, viscosity, and downstream separation challenges | Moderate; research into recyclability is key |
Expansion of Applications in Drug Discovery and Development
This compound serves as a valuable intermediate for incorporating the essential amino acid isoleucine into peptides and other bioactive molecules. chemimpex.com Its benzyl ester group provides temporary protection for the carboxylic acid, which is crucial during peptide chain elongation in solid-phase peptide synthesis (SPPS). iris-biotech.de
Future applications will likely focus on its use in the synthesis of peptide-based drugs targeting a range of conditions. It is already identified as a key intermediate for pharmaceuticals aimed at metabolic disorders and muscle-wasting diseases. chemimpex.com Research can be expanded to explore its incorporation into novel peptide antibiotics, hormone analogues, and immunomodulatory agents. The unique steric hindrance provided by the isoleucine side chain can be exploited to design peptides with enhanced stability against enzymatic degradation.
Beyond peptides, the compound is a building block for non-peptide chiral molecules. unimi.it Unexplored avenues include its use in synthesizing novel small-molecule enzyme inhibitors or receptor antagonists where the specific stereochemistry of the isoleucine moiety is critical for biological activity. The toluenesulfonate salt form itself can enhance the solubility and stability of intermediates, properties that are highly advantageous in drug development processes. chemimpex.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its subsequent use in multi-step processes are prime candidates for integration with continuous flow chemistry platforms. chimia.chnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates. thieme-connect.de
Automated flow reactors could enable a "telescoped" synthesis, where the esterification of L-isoleucine is directly coupled with the subsequent peptide coupling step, eliminating the need for isolation and purification of the intermediate. rsc.org This approach significantly reduces manual handling, minimizes waste, and allows for on-demand production of the desired peptide sequence. nih.govyoutube.com The integration of in-line analytical techniques, such as UV-Vis or mass spectrometry, can provide real-time monitoring and optimization of the synthesis process, ensuring high-quality output. chimia.ch The development of robust, automated systems for producing this and similar protected amino acids will be a critical enabler for rapid library synthesis in drug discovery. chimia.chresearchgate.netresearchgate.net
Investigation of New Catalytic Systems for Enhanced Efficiency and Selectivity
While p-toluenesulfonic acid is the conventional catalyst, future research will undoubtedly focus on more advanced and selective catalytic systems. The shift towards solid acid catalysts like zeolites or functionalized silicas represents a move towards more sustainable and industrially scalable processes. researchgate.netmdpi.com
A more sophisticated approach involves the development of novel catalytic systems for derivatization reactions. For instance, advanced organocatalytic or transition-metal-catalyzed methods could enable direct and stereoselective modifications at the α-carbon of the isoleucine backbone. nih.gov Research into visible-light-promoted iridium catalysis or palladium-based systems for α-benzylation of amino acids points towards new ways of forming carbon-carbon bonds under mild conditions. thieme-connect.comresearchgate.net Applying such innovative catalytic methods to O-Benzyl-L-isoleucine could open pathways to a vast array of non-natural amino acid derivatives with unique properties for incorporation into next-generation therapeutics.
| Catalyst Type | Example | Potential Application | Key Advantage |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic Acid | Esterification | Low cost, well-established scirp.org |
| Heterogeneous Acid | Sulfonic Acid-Functionalized Silica | Esterification | Recyclable, simplified workup researchgate.net |
| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric Alkylation | Metal-free, high enantioselectivity researchgate.net |
| Transition Metal | Palladium or Iridium Complexes | α-Benzylation / C-H Functionalization | Novel bond formation, high selectivity nih.govthieme-connect.com |
Exploration of Bio-inspired and Biocatalytic Approaches for Synthesis and Derivatization
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. rsc.org The use of enzymes, particularly lipases, for the esterification of amino acids is a highly promising research area. nih.govnih.gov Lipases can operate under mild conditions (neutral pH, room temperature) and often in aqueous or benign solvent systems, drastically reducing the environmental footprint of the synthesis. rsc.org Future work will focus on identifying or engineering robust lipases with high specificity for L-isoleucine and benzyl alcohol, and on developing methods for enzyme immobilization to allow for their recovery and reuse. google.comgoogle.com
Beyond synthesis, enzymes can be used for highly selective derivatization. For example, biocatalysts like α-oxoamine synthases could be employed to introduce isotopic labels (e.g., deuterium) at the α-position of the amino acid ester for use in metabolic studies or to enhance pharmacokinetic properties of drugs. nih.govacs.org The merger of biocatalysis with flow chemistry is another exciting frontier, where immobilized enzyme reactors could be integrated into continuous production lines for both the synthesis of the building block and its subsequent enzymatic modification. beilstein-journals.orgmdpi.com This chemoenzymatic approach combines the best of both worlds, leveraging the selectivity of enzymes and the efficiency of continuous processing.
Q & A
Basic Research Questions
Q. What is the optimal methodology for synthesizing O-Benzyl-L-isoleucine toluene-p-sulphonate, and how does the choice of protecting groups influence yield?
- Method : The synthesis typically involves sequential protection of the amino acid. First, esterify the carboxyl group of L-isoleucine using benzyl bromide in basic conditions. Next, protect the amino group via benzylation. Finally, isolate the product as the toluene-p-sulphonate salt by reacting with p-toluenesulfonic acid in a polar solvent (e.g., ethanol) followed by crystallization .
- Key Considerations : Solvent nucleophilicity and ionizing power significantly impact reaction rates (Grunwald-Winstein parameters), with toluene-p-sulphonate esters favoring SN1 mechanisms in polar protic solvents .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Method : Use a combination of:
- NMR Spectroscopy : Confirm benzyl and toluene-p-sulphonate moieties via aromatic proton signals (δ 7.2–7.8 ppm) and isoleucine backbone resonances.
- Mass Spectrometry (MS) : Validate molecular weight with ESI-MS or MALDI-TOF.
- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .
Q. How can researchers optimize the purification of this compound from reaction mixtures?
- Method : Utilize recrystallization in ethanol/water mixtures, leveraging the compound’s moderate LogP (2.64) and polar surface area (77.84 Ų) to balance solubility and precipitation. Centrifugation or vacuum filtration can isolate high-purity crystals .
Advanced Research Questions
Q. How do solvent parameters influence the solvolysis kinetics of this compound, and what mechanistic insights can be derived?
- Method : Apply the extended Grunwald-Winstein equation to correlate solvolysis rates with solvent nucleophilicity (NT) and ionizing power (Y). For toluene-p-sulphonate esters, high l (~0.8–0.9) and m (~0.6–0.7) values indicate a mixed SN1/SN2 mechanism. Use kinetic studies in 28+ solvents (e.g., aqueous ethanol, acetone-water) at 50°C to validate .
- Data Interpretation : A decline in l and m with increased leaving-group delocalization suggests transition-state charge dispersion .
Q. What catalytic systems enhance the deprotection of this compound in hydrogenation reactions?
- Method : Employ palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol. Monitor debenzylation via TLC. For toluene-p-sulphonate removal, use basic hydrolysis (NaOH/water) or enzymatic cleavage (arylsulfatases) .
- Advanced Insight : Catalytic hydrogenation preserves stereochemistry, whereas harsh acidic conditions may racemize the isoleucine residue .
Q. How do microbial pathways degrade toluene-p-sulphonate derivatives, and what are the implications for environmental persistence?
- Method : Study Pseudomonas spp. isolates capable of metabolizing toluene-p-sulphonate via catechol 2,3-oxygenase. Analyze metabolites (e.g., 2-hydroxy-5-methylmuconic semialdehyde) using GC-MS. Note that sulphite release (SO₃²⁻) occurs non-enzymatically in aerobic conditions .
- Research Gap : Compare degradation rates of this compound with simpler analogues (e.g., benzyl toluene-p-sulphonate) to assess steric effects .
Methodological Considerations
-
Contradiction Handling : While microbial degradation ( ) suggests environmental breakdown, solvolysis data ( ) indicate stability in non-polar solvents. Researchers must contextualize stability based on application (e.g., drug delivery vs. environmental exposure).
-
Data Tables :
Property Value Reference LogP 2.64 Polar Surface Area (PSA) 77.84 Ų Solvolysis l (50°C) 0.83 (similar to benzyl esters)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
